molecular formula C19H11Cl2N3O3S B5130479 1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea

1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea

Cat. No.: B5130479
M. Wt: 432.3 g/mol
InChI Key: XHXMOERYUSHCNZ-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiourea moiety

Properties

IUPAC Name

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O3S/c20-10-3-6-15-14(8-10)23-18(27-15)12-9-11(4-5-13(12)21)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMOERYUSHCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorine Substituents: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Furan-2-carbonyl Chloride: The benzoxazole derivative is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiourea Moiety: Finally, the intermediate product is treated with thiourea under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the thiourea moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea is unique due to the presence of both a benzoxazole and a furan ring, which imparts distinct electronic and steric properties

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